methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate
Overview
Description
Methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate is an organic compound with the molecular formula C17H18N2O5S and a molecular weight of 362.407 g/mol . This compound is known for its unique structure, which includes a benzoate ester, a sulfonyl group, and an acetylamino group. It is often used in various chemical and pharmaceutical research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 4-aminobenzoic acid.
Reaction Conditions: The 4-methylbenzenesulfonyl chloride is reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine to form the intermediate sulfonamide.
Acetylation: The intermediate sulfonamide is then acetylated using acetic anhydride to introduce the acetyl group.
Esterification: Finally, the carboxylic acid group of the benzoic acid is esterified using methanol and a catalyst such as sulfuric acid to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The acetylamino group may also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall biological effects .
Comparison with Similar Compounds
Methyl 4-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate can be compared with similar compounds such as:
Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate: This compound lacks the acetyl group, which may result in different chemical reactivity and biological activity.
4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide: This compound has a similar sulfonyl group but a different overall structure, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 4-[[2-(4-methylphenyl)sulfonylacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-12-3-9-15(10-4-12)24(21,22)11-16(19)18-14-7-5-13(6-8-14)17(20)23-2/h3-10H,11H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQMSJGXVQLBMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186186 | |
Record name | Methyl 4-[[2-[(4-methylphenyl)sulfonyl]acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
830338-72-2 | |
Record name | Methyl 4-[[2-[(4-methylphenyl)sulfonyl]acetyl]amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=830338-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-[[2-[(4-methylphenyl)sulfonyl]acetyl]amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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